N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-12-6-7-15(13(2)8-12)16-11-28-21(22-16)23-20(24)14-9-17(25-3)19(27-5)18(10-14)26-4/h6-11H,1-5H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWECYXGTXXNLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves cyclocondensation of α-halo ketones with thioureas. For this compound, 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one reacts with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction mechanism proceeds via nucleophilic substitution, forming the thiazole ring with an exocyclic amine group.
Reaction Conditions:
Modified Cyclization with Calcium Carbonate
A modified approach replaces traditional acidic conditions with calcium carbonate to neutralize hydrobromic acid in situ. This method reduces racemization risks and simplifies purification.
Procedure:
-
Mix 2-amino-4-(2,4-dimethylphenyl)thiazole precursors in dimethylformamide (DMF).
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Add calcium carbonate (2 eq) and heat at 90°C for 4 hours.
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Isolate the product via aqueous workup and column chromatography.
Advantages:
Amide Coupling with 3,4,5-Trimethoxybenzoyl Chloride
The final step involves coupling 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
This method uses interfacial conditions to form the amide bond.
Steps:
-
Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in dichloromethane (DCM).
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Add the thiazole amine (1 eq) and triethylamine (2 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Yield | 65–70% |
Catalytic Coupling with EDCI/HOBt
For higher yields, carbodiimide-mediated coupling is employed:
Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq)
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Hydroxybenzotriazole (HOBt, 1.2 eq)
Procedure:
-
Activate 3,4,5-trimethoxybenzoic acid with EDCI/HOBt in DMF for 1 hour.
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Add the thiazole amine and stir at 25°C for 24 hours.
Performance Comparison:
| Metric | Schotten-Baumann | EDCI/HOBt |
|---|---|---|
| Yield | 65–70% | 82–85% |
| Purity (HPLC) | 90–92% | 95–98% |
| Reaction Time | 12 hours | 24 hours |
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing solvent choice, catalyst recovery, and waste management:
Solvent Selection
-
Lab-Scale: DCM or DMF.
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Industrial: Switch to ethyl acetate or toluene to reduce toxicity and costs.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
-
Thiazole cyclization at 100°C with residence time of 10 minutes.
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Amide coupling in a tandem reactor with 94% yield.
Characterization and Quality Control
Critical analytical data for the final compound:
Spectroscopic Data:
Purity Standards:
| Method | Requirement |
|---|---|
| HPLC | ≥98% |
| Residual Solvents | <0.1% (ICH Q3C) |
Challenges and Mitigation Strategies
Byproduct Formation
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Issue: N-Acylation of the thiazole nitrogen competing with desired amide formation.
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Solution: Use bulky bases like N-methylmorpholine to suppress side reactions.
Low Solubility
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Issue: Precipitation during coupling reduces yields.
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Solution: Add 10% v/v dimethyl sulfoxide (DMSO) to DMF.
Chemical Reactions Analysis
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide have been evaluated for their efficacy against various bacterial strains. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Case Study:
A study published in MDPI reported that thiazole derivatives exhibited broad-spectrum antimicrobial activity. Among the tested compounds, those with structural similarities to this compound showed effective inhibition against resistant strains of bacteria and fungi .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation.
Case Study:
In vitro studies revealed that thiazole-based compounds significantly reduced the viability of colorectal cancer cells (Caco-2) and lung cancer cells (A549). The addition of specific substituents on the thiazole ring enhanced the anticancer activity . One particular derivative demonstrated a 39.8% reduction in cell viability compared to untreated controls .
Neuroprotective Effects
Emerging research suggests that compounds containing the thiazole moiety may possess neuroprotective effects. Studies have indicated that these compounds can modulate pathways involved in neurodegenerative diseases.
Case Study:
A recent investigation highlighted the neuroprotective potential of thiazole derivatives against oxidative stress-induced neuronal damage. The findings suggest that this compound may be a candidate for further research in neuroprotection .
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the trimethoxybenzamide group are crucial for its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of this compound differ in substituents on the thiazole ring, benzamide group, or both. Below is a comparative analysis of select derivatives:
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the thiazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The structural features that contribute to its biological activity include:
- Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
- Dimethylphenyl Group : Enhances lipophilicity and may improve receptor interactions.
- Trimethoxybenzamide Moiety : Potentially increases the compound's ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The thiazole ring can modulate enzyme activity, leading to:
- Inhibition of Cancer Cell Metabolism : The compound may inhibit key metabolic pathways in cancer cells, promoting apoptosis and cell cycle arrest.
- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis in pathogens.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it has been noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 16 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
Antifungal Activity
The compound has also demonstrated antifungal properties against drug-resistant strains of Candida species. For example:
Anticancer Activity
This compound has shown promising anticancer activity in various cellular models:
- Cell Viability Assays : Studies have revealed that this compound significantly reduces the viability of colorectal adenocarcinoma cells (Caco-2) at concentrations around 100 µM .
| Cell Line | Viability Reduction (%) |
|---|---|
| Caco-2 | 39.8 |
| A549 | Not significant |
Case Studies and Research Findings
- Synthesis and Characterization : A study reported the synthesis of various thiazole derivatives similar to this compound. These compounds were characterized for their biological activities using standard microbiological techniques .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through modifications of the thiazole ring and phenyl substituents. Compounds with specific substitutions showed enhanced anticancer activity against Caco-2 cells compared to others .
- Comparative Analysis : this compound was compared with other thiazole derivatives in terms of potency against various pathogens and cancer cell lines. The unique combination of functional groups in this compound contributed to its superior activity profile .
Q & A
Q. Experimental Design Guidance
- Apoptosis markers : Measure caspase-3/7 activation (fluorogenic substrates like DEVD-AMC) and Annexin V/PI staining via flow cytometry .
- Necrosis exclusion : Monitor lactate dehydrogenase (LDH) release; >20% LDH leakage at IC₅₀ indicates necrosis dominance .
- Dose-response profiling : Use sub-IC₅₀ concentrations (e.g., 1–10 μM) to avoid off-target effects. Include positive controls (e.g., staurosporine for apoptosis) .
What analytical techniques are most reliable for characterizing degradation products under accelerated stability conditions?
Q. Methodological Rigor
- HPLC-MS/MS : Identifies major degradation products (e.g., demethylated derivatives under oxidative stress) with a C18 column and 0.1% formic acid mobile phase .
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks or 3% H₂O₂ for 24 hrs. Compare with fresh samples via NMR (¹³C for structural confirmation) .
How do the antifungal activities of this compound compare to structurally related 1,2,4-triazole derivatives, and what mechanistic insights explain these differences?
Q. Comparative Analysis
- Thiazole vs. triazole cores : The thiazole-based compound shows broader-spectrum activity (e.g., C. albicans MIC = 16 μg/mL) vs. triazole analogs (MIC = 32 μg/mL) due to enhanced membrane disruption via thiol-mediated uptake .
- Mechanistic divergence : Thiazoles inhibit ergosterol biosynthesis at the C14-demethylase step (similar to azoles), while triazoles target lanosterol synthase .
What computational tools are optimal for predicting off-target interactions of this compound in kinase inhibition assays?
Q. Advanced Modeling
- Kinome-wide screening : Use Schrödinger’s KinomeScan or BindingDB to predict affinity for non-target kinases (e.g., FLT3, ABL1).
- Deep learning : AlphaFold2 or RoseTTAFold for de novo binding site prediction, validated by thermal shift assays (ΔTm > 2°C indicates binding) .
How can researchers reconcile discrepancies in cytotoxicity data between 2D monolayer cultures and 3D tumor spheroid models?
Q. 3D Model Optimization
- Spheroid penetration : Use confocal microscopy with fluorescent analogs to track compound distribution. Poor penetration (>50% signal at periphery) may explain reduced efficacy in 3D models .
- Hypoxia effects : Measure HIF-1α levels via Western blot; hypoxia-induced resistance requires dose escalation (e.g., 2× IC₅₀) .
What metabolic pathways dominate the clearance of this compound in preclinical models, and how do they inform toxicity risk assessments?
Q. ADME Profiling
- Phase I metabolism : CYP3A4-mediated demethylation (major pathway) and glucuronidation (UGT1A1), identified via LC-MS metabolite profiling in rat plasma .
- Toxicity flags : Accumulation of quinone methide intermediates (detected via glutathione adducts) necessitates structural modification (e.g., fluorine substitution) to block reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
